Cas no 155233-15-1 (a-L-Talopyranose, 6-deoxy-,1-[6-(3-methyl-2-buten-1-yl)-1-phenazinecarboxylate])
![a-L-Talopyranose, 6-deoxy-,1-[6-(3-methyl-2-buten-1-yl)-1-phenazinecarboxylate] structure](https://it.kuujia.com/scimg/cas/155233-15-1x500.png)
155233-15-1 structure
Nome del prodotto:a-L-Talopyranose, 6-deoxy-,1-[6-(3-methyl-2-buten-1-yl)-1-phenazinecarboxylate]
a-L-Talopyranose, 6-deoxy-,1-[6-(3-methyl-2-buten-1-yl)-1-phenazinecarboxylate] Proprietà chimiche e fisiche
Nomi e identificatori
-
- a-L-Talopyranose, 6-deoxy-,1-[6-(3-methyl-2-buten-1-yl)-1-phenazinecarboxylate]
- [(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 6-(3-methylbut-2-enyl)phenazine-1-carboxylate
- DTXSID60165861
- [(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]6-(3-methylbut-2-enyl)phenazine-1-carboxylate
- Phenazoviridin
- HL3PYH7JDC
- 155233-15-1
- alpha-L-Talopyranose, 6-deoxy-, 1-(6-(3-methyl-2-butenyl)-1-phenazinecarboxylate)
- HR-04
- CHEBI:212199
- AKOS040747269
- CS-0063656
- alpha-L-Talopyranose, 6-deoxy-, 1-[6-(3-methyl-2-buten-1-yl)-1-phenazinecarboxylate]
- HY-114651
- HR 04
- 6-(3-methyl-2-butenyl)phenazine-1-carboxylic acid 6-deoxy-alpha-L-talopyranose ester
-
- Inchi: InChI=1S/C24H26N2O6/c1-12(2)10-11-14-6-4-8-16-18(14)25-17-9-5-7-15(19(17)26-16)23(30)32-24-22(29)21(28)20(27)13(3)31-24/h4-10,13,20-22,24,27-29H,11H2,1-3H3/t13-,20+,21+,22+,24-/m0/s1
- Chiave InChI: YYAZCIFRQFQQRH-PQILALKLSA-N
- Sorrisi: C/C(=C/CC1C=CC=C2N=C3C(C(O[C@@H]4O[C@@H](C)[C@@H](O)[C@@H](O)[C@H]4O)=O)=CC=CC3=NC=12)/C
Proprietà calcolate
- Massa esatta: 438.17918
- Massa monoisotopica: 438.17908655g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 32
- Conta legami ruotabili: 5
- Complessità: 698
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 122Ų
- XLogP3: 2.8
Proprietà sperimentali
- PSA: 122
a-L-Talopyranose, 6-deoxy-,1-[6-(3-methyl-2-buten-1-yl)-1-phenazinecarboxylate] Informazioni sulla sicurezza
- Parola segnale:Warning
- Condizioni di conservazione:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
a-L-Talopyranose, 6-deoxy-,1-[6-(3-methyl-2-buten-1-yl)-1-phenazinecarboxylate] Letteratura correlata
-
1. Book reviews
-
Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
-
Shunhang Wei,Rong Wu,Jikang Jian,Yanfei Sun RSC Adv., 2015,5, 57240-57244
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
155233-15-1 (a-L-Talopyranose, 6-deoxy-,1-[6-(3-methyl-2-buten-1-yl)-1-phenazinecarboxylate]) Prodotti correlati
- 496908-93-1({5-azaspiro2.4heptan-7-yl}methanamine)
- 352530-39-3(6-methoxy-2-pyridylzinc bromide)
- 1805059-59-9(3-Amino-6-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine)
- 1805148-12-2(2-Amino-6-(difluoromethyl)-4-methyl-3-(trifluoromethyl)pyridine)
- 1638928-01-4(2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile)
- 1416367-00-4(3-Fluoro-5-methoxyphenylboronic acid pinacol ester)
- 248914-28-5((9aS)-octahydro-4H-Pyrido[1,2-a]pyrazin-4-one)
- 884507-59-9(7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile)
- 2228431-12-5(5-bromo-2-(2-nitroethyl)-1,3-thiazole)
- 1864052-30-1(Methyl 2-[(pyrrolidin-2-ylmethyl)sulfanyl]acetate hydrochloride)
Fornitori consigliati
上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
